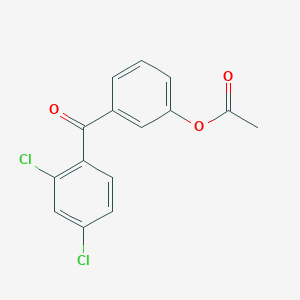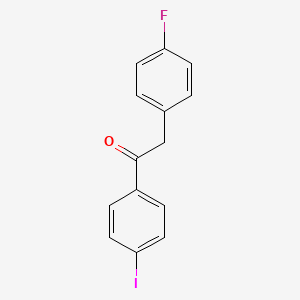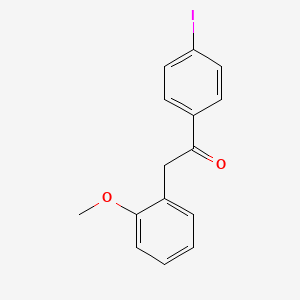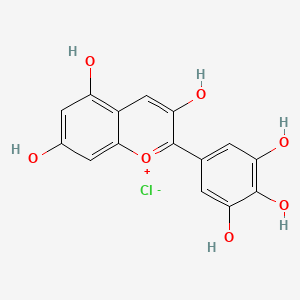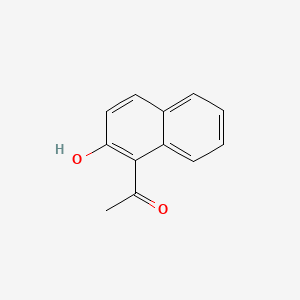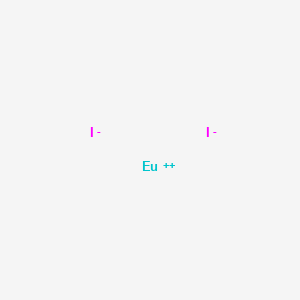
Europium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium iodide, also known as europium(II) iodide, is an inorganic compound with the chemical formula EuI₂. It is a yellow crystalline solid that is soluble in tetrahydrofuran (THF) and exhibits interesting luminescent properties. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical and physical characteristics .
准备方法
Synthetic Routes and Reaction Conditions
Europium iodide can be synthesized through several methods:
-
Reduction of Europium(III) Iodide with Hydrogen Gas
- Reaction: (2 \text{EuI}_3 + \text{H}_2 \rightarrow 2 \text{EuI}_2 + 2 \text{HI})
- Conditions: This reaction is typically carried out at 350°C .
-
Thermal Decomposition of Europium(III) Iodide
- Reaction: (2 \text{EuI}_3 \rightarrow 2 \text{EuI}_2 + \text{I}_2)
- Conditions: This process occurs at 200°C .
-
Reaction of Europium with Mercury(II) Iodide
- Reaction: (\text{Eu} + \text{HgI}_2 \rightarrow \text{EuI}_2 + \text{Hg})
- Conditions: This reaction is typically performed at room temperature .
-
Reaction of Europium with Ammonium Iodide
- Reaction: (\text{Eu} + 2 \text{NH}_4\text{I} \rightarrow \text{EuI}_2 + 2 \text{NH}_3 + \text{H}_2)
- Conditions: This reaction is carried out in liquid ammonia at 200 K .
化学反应分析
Types of Reactions
Europium iodide undergoes various chemical reactions, including:
-
Oxidation
- This compound can be oxidized to europium(III) iodide under certain conditions.
-
Reduction
- This compound can be reduced from europium(III) iodide using hydrogen gas.
-
Substitution
- This compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Hydrogen Gas: Used for the reduction of europium(III) iodide.
Ammonium Iodide: Used in the synthesis of this compound in liquid ammonia.
Mercury(II) Iodide: Reacts with europium to form this compound and mercury.
Major Products Formed
Europium(III) Iodide: Formed through oxidation.
Hydrogen Iodide: Formed as a byproduct in the reduction process.
Ammonia and Hydrogen Gas: Formed in the reaction with ammonium iodide.
科学研究应用
Europium iodide has several applications in scientific research:
-
Luminescent Materials
-
X-Ray Detection
-
Photoluminescence
-
Heat and Light Stabilizers
作用机制
The mechanism by which europium iodide exerts its effects is primarily through its luminescent properties. The compound exhibits efficient d–f transitions, which result in high photoluminescence quantum yields. These transitions are responsible for the emission of light when the compound is excited by ultraviolet or X-ray radiation .
相似化合物的比较
Similar Compounds
Europium(III) Iodide (EuI₃): Exhibits different oxidation states and chemical properties compared to europium iodide.
Europium(II) Bromide (EuBr₂): Similar in structure but with bromine instead of iodine.
Europium(II) Chloride (EuCl₂): Another halide of europium with similar properties but different reactivity.
Uniqueness
This compound is unique due to its efficient luminescent properties and its ability to undergo various chemical reactions under mild conditions. Its applications in sensitive X-ray detection and photoluminescence make it a valuable compound in scientific research .
属性
CAS 编号 |
22015-35-6 |
|---|---|
分子式 |
EuI2 |
分子量 |
405.773 g/mol |
IUPAC 名称 |
diiodoeuropium |
InChI |
InChI=1S/Eu.2HI/h;2*1H/q+2;;/p-2 |
InChI 键 |
DPYXWFUVSMSNNV-UHFFFAOYSA-L |
SMILES |
[I-].[I-].[Eu+2] |
规范 SMILES |
I[Eu]I |
Key on ui other cas no. |
22015-35-6 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





